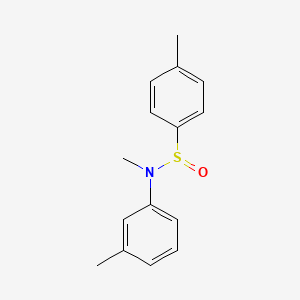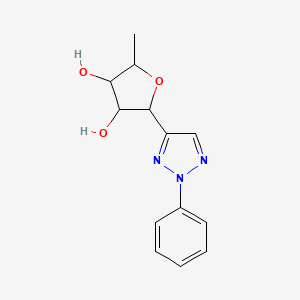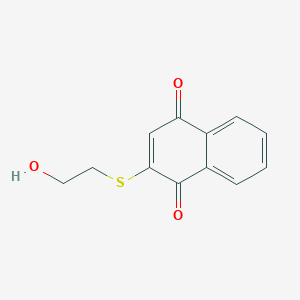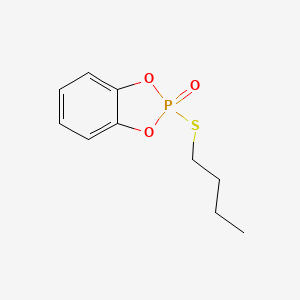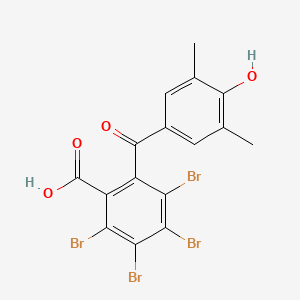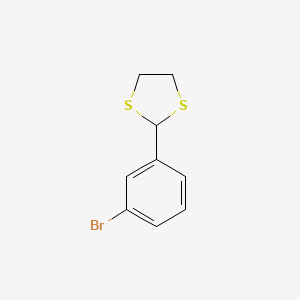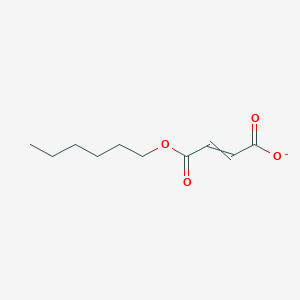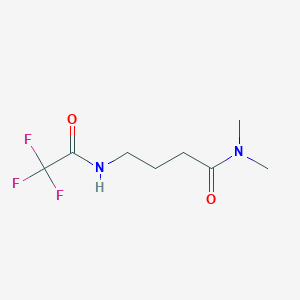
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide is an organic compound belonging to the class of amides. It features a trifluoroacetamido group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide typically involves the reaction of N,N-dimethylbutanamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: N,N-dimethylbutanamide and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: N,N-dimethylbutanamide is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is used as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as the reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and amine.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the inhibition or modulation of the target’s activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: Lacks the trifluoroacetamido group, making it less reactive and less effective in certain applications.
N,N-Dimethylformamide: Similar structure but with a formyl group instead of a butanamide group, leading to different reactivity and applications.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the N,N-dimethyl and butanamide moieties, resulting in different chemical properties.
Uniqueness
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide is unique due to the presence of both the N,N-dimethyl and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
87639-80-3 |
|---|---|
Formule moléculaire |
C8H13F3N2O2 |
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(2,2,2-trifluoroacetyl)amino]butanamide |
InChI |
InChI=1S/C8H13F3N2O2/c1-13(2)6(14)4-3-5-12-7(15)8(9,10)11/h3-5H2,1-2H3,(H,12,15) |
Clé InChI |
ASNWECNFUQJRNI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)

![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
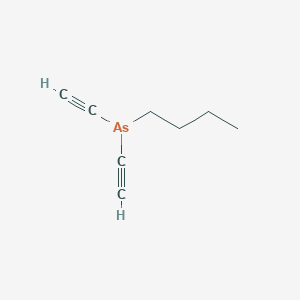
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
